Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate
Brand Name: Vulcanchem
CAS No.: 1403387-05-2
VCID: VC2886659
InChI: InChI=1S/C9H8BrClO4S/c1-15-9(12)5-6-4-7(10)2-3-8(6)16(11,13)14/h2-4H,5H2,1H3
SMILES: COC(=O)CC1=C(C=CC(=C1)Br)S(=O)(=O)Cl
Molecular Formula: C9H8BrClO4S
Molecular Weight: 327.58 g/mol

Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate

CAS No.: 1403387-05-2

Cat. No.: VC2886659

Molecular Formula: C9H8BrClO4S

Molecular Weight: 327.58 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate - 1403387-05-2

Specification

CAS No. 1403387-05-2
Molecular Formula C9H8BrClO4S
Molecular Weight 327.58 g/mol
IUPAC Name methyl 2-(5-bromo-2-chlorosulfonylphenyl)acetate
Standard InChI InChI=1S/C9H8BrClO4S/c1-15-9(12)5-6-4-7(10)2-3-8(6)16(11,13)14/h2-4H,5H2,1H3
Standard InChI Key AKAHSAYSSDOQBJ-UHFFFAOYSA-N
SMILES COC(=O)CC1=C(C=CC(=C1)Br)S(=O)(=O)Cl
Canonical SMILES COC(=O)CC1=C(C=CC(=C1)Br)S(=O)(=O)Cl

Introduction

Chemical Identity and Physical Properties

Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate is a complex organic molecule characterized by several functional groups attached to a central aromatic ring. The compound contains a bromo-substituted phenyl ring with a chlorosulfonyl group and an acetate ester, creating a structure with diverse reactivity profiles. The presence of these functional groups contributes to its utility in organic synthesis pathways.

Physical and Chemical Characteristics

The compound exists as a yellowish oily substance at room temperature with distinct chemical and physical properties. Its molecular structure combines electron-withdrawing groups with potential reactive sites, making it suitable for various chemical transformations.

Table 1: Key Physical and Chemical Properties

PropertyValue
CAS Number1403387-05-2
Molecular FormulaC9H8BrClO4S
Molecular Weight327.58 g/mol
IUPAC Namemethyl 2-(5-bromo-2-chlorosulfonylphenyl)acetate
Physical StateYellowish oily substance
InChIInChI=1S/C9H8BrClO4S/c1-15-9(12)5-6-4-7(10)2-3-8(6)16(11,13)14/h2-4H,5H2,1H3
InChIKeyAKAHSAYSSDOQBJ-UHFFFAOYSA-N
Canonical SMILESCOC(=O)CC1=C(C=CC(=C1)Br)S(=O)(=O)Cl

The compound's molecular structure features multiple reactive functional groups, including the chlorosulfonyl moiety (-SO2Cl), which serves as an active site for nucleophilic substitution reactions. The bromine substitution at the 5-position of the phenyl ring provides opportunities for various coupling reactions, while the methyl acetate group offers additional synthetic versatility.

Spectroscopic Characteristics

While specific spectroscopic data is limited in the available literature, the compound's structural features would produce distinctive patterns in analytical techniques such as NMR, IR, and mass spectrometry. The aromatic region in 1H NMR would show characteristic patterns for the trisubstituted benzene ring, while the acetate methylene group would appear as a distinctive singlet signal.

Synthesis Methodologies

General Synthetic Approaches

The synthesis of methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate typically involves a multi-step process beginning with appropriate starting materials. According to available data, this compound can be synthesized through chlorosulfonylation of a bromophenyl ring followed by esterification reactions. The precise synthetic route depends on the availability of precursors and the desired purity of the final product.

ParameterOptimal RangePreferred Value
Lewis Acid:Substrate Molar Ratio0.02-0.08:10.04-0.06:1
Methyl Acetate Volume Ratio2-10× substrate6-8× substrate
Reaction Time2-16 hours4-8 hours
Product Purity (HPLC)>99%-
Typical Yield>90%-

While these parameters are for a related compound, they provide valuable insights into potential reaction conditions that might be adapted for methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate synthesis with appropriate modifications .

Chemical Reactivity and Transformations

Reactivity Profile

The chemical reactivity of methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate is largely determined by its functional groups. The chlorosulfonyl group (-SO2Cl) exhibits high reactivity toward nucleophiles, making it valuable for derivatization reactions. This reactive site allows for the creation of sulfonamides, sulfonate esters, and other sulfur-containing derivatives through appropriate nucleophilic substitution reactions.

Hazard TypeClassificationHazard Statement
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

These hazard classifications highlight the importance of employing appropriate safety measures when handling this compound .

Current Research Landscape and Future Directions

Research Gaps

Despite its potential utility, research specifically focused on methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate appears limited in the current scientific literature. This creates several research opportunities:

  • Development of optimized, scalable synthesis routes

  • Exploration of novel transformation pathways

  • Investigation of potential biological activities

  • Application in material science and polymer chemistry

These research gaps represent opportunities for expanding our understanding of this compound's chemistry and applications.

Future Research Directions

Future research could explore several promising directions:

  • Investigating green chemistry approaches to synthesize this compound with reduced environmental impact

  • Exploring its potential as a building block for pharmaceutical compounds

  • Developing novel sulfonamide derivatives with targeted biological activities

  • Examining its utility in creating functionalized materials with specialized properties

These research directions could significantly expand our understanding of this compound's applications and enhance its value in chemical research.

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